An In-depth Technical Guide to 2-Methylbutane-1,2,3,4-tetrol: Structure, Properties, and Potential
An In-depth Technical Guide to 2-Methylbutane-1,2,3,4-tetrol: Structure, Properties, and Potential
Introduction: Situating a Novel Polyol in the Landscape of Chemical and Pharmaceutical Research
Polyols, or sugar alcohols, are a class of organic compounds characterized by the presence of multiple hydroxyl (-OH) groups.[1] This structural feature imparts high polarity, water solubility, and a capacity for extensive hydrogen bonding, making them significant in various fields, from food science to polymer chemistry and drug development.[1] While simple polyols like glycerol and erythritol are well-studied and widely utilized, the vast chemical space of more complex and substituted polyols remains a fertile ground for discovery.
This technical guide focuses on a specific, lesser-known polyol: 2-Methylbutane-1,2,3,4-tetrol . With the molecular formula C5H12O4, this compound presents a unique combination of a branched-chain alkane backbone and four hydroxyl groups.[2][3] The presence of a methyl group on a butanetetrol framework introduces stereochemical complexity and the potential for novel physicochemical and biological properties. This document aims to provide a comprehensive overview of 2-Methylbutane-1,2,3,4-tetrol, consolidating known information and offering scientifically grounded predictions to guide future research and application development, particularly for researchers, scientists, and professionals in drug development.
I. Chemical Structure and Stereoisomerism: The Foundation of Functionality
The systematic IUPAC name, 2-methylbutane-1,2,3,4-tetrol, precisely defines its molecular architecture: a four-carbon butane chain with hydroxyl groups at positions 1, 2, 3, and 4, and a methyl group at position 2.[2]
Stereochemical Complexity: A critical feature of this molecule is its chirality. The carbon atoms at positions 2, 3, and 4 are chiral centers, giving rise to 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The specific spatial arrangement of the hydroxyl and methyl groups in each isomer will profoundly influence its biological activity and physical properties, as stereochemistry is a key determinant in molecular recognition by enzymes and receptors.[4][5][6]
The four stereoisomers of the closely related 2-methyltetrols (2-methylerythritol and 2-methylthreitol) have been identified and studied, highlighting the importance of resolving and characterizing each stereoisomer of 2-Methylbutane-1,2,3,4-tetrol.[4] The absolute configuration of each chiral center dictates the overall shape of the molecule, which in turn governs its interactions with other chiral molecules, a fundamental principle in drug design and development.[7]
II. Physicochemical Properties: A Predictive Analysis
Direct experimental data for all physicochemical properties of 2-Methylbutane-1,2,3,4-tetrol are not extensively available. However, based on the principles of physical organic chemistry and data from analogous polyols, we can predict its key characteristics.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Weight | 136.15 g/mol | Calculated from the molecular formula C5H12O4.[2][8][9] |
| Appearance | White, crystalline solid | Similar to other solid polyols like erythritol and xylitol.[10] |
| Solubility | High solubility in polar solvents (e.g., water, ethanol); low solubility in nonpolar solvents (e.g., hexane). | The four hydroxyl groups allow for extensive hydrogen bonding with polar solvent molecules. This is a common characteristic of polyols.[11] |
| Melting Point | Relatively high for its molecular weight. | Strong intermolecular hydrogen bonding between the hydroxyl groups requires significant energy to overcome, leading to a higher melting point compared to non-hydroxylated alkanes of similar mass. For comparison, the unbranched butane-1,2,3,4-tetrol (erythritol) has a melting point of 121.5 °C.[10] |
| Boiling Point | High and likely to decompose before boiling at atmospheric pressure. | Extensive hydrogen bonding also leads to a high boiling point. Vacuum distillation would be necessary to avoid decomposition. The boiling point of butane-1,2,3,4-tetrol is approximately 329-331 °C.[10] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be low (e.g., -2.2).[2][8][9] | The high polarity due to the hydroxyl groups results in a strong preference for the aqueous phase over the lipid phase. |
These predicted properties underscore the hydrophilic nature of 2-Methylbutane-1,2,3,4-tetrol, which has significant implications for its potential applications, particularly in biological systems and pharmaceutical formulations.
III. Spectroscopic Characterization: The Fingerprint of the Molecule
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include:
-
A singlet or doublet for the methyl group protons.
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Multiple multiplets for the methine and methylene protons on the butane backbone, with chemical shifts influenced by the adjacent hydroxyl groups.
-
Broad signals for the hydroxyl protons, which may be exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the molecule. The chemical shifts of the carbons bearing hydroxyl groups would be in the range of 60-80 ppm.[12][13]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups.[12][14] C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.[14]
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) would be a suitable method for ionization.
-
The mass spectrum would show a molecular ion peak (or more likely, adducts with sodium or potassium) corresponding to the molecular weight of 136.15 g/mol .
-
Fragmentation patterns would likely involve the loss of water molecules and cleavage of the carbon-carbon bonds. Tandem mass spectrometry (MS/MS) would be invaluable for detailed structural analysis.[15][16]
-
IV. Potential Synthetic Pathways: From Precursors to Polyols
The synthesis of specific stereoisomers of 2-Methylbutane-1,2,3,4-tetrol presents a significant challenge due to the need to control the stereochemistry at three chiral centers. Several strategies can be envisioned, drawing from established methods in asymmetric synthesis.[7]
One plausible approach involves the stereoselective dihydroxylation of a suitable unsaturated precursor. For instance, the Sharpless asymmetric dihydroxylation of a chiral allylic alcohol derived from a simpler starting material could be employed to introduce two of the hydroxyl groups with a defined stereochemistry.[7] Subsequent chemical manipulations would be required to install the remaining hydroxyl groups.
Alternatively, a chemo-enzymatic approach could be highly effective.[17] This might involve the use of enzymes, such as lipases, for the kinetic resolution of a racemic intermediate, allowing for the separation of enantiomers and their subsequent elaboration into the desired stereoisomers of the target molecule.[17] The synthesis of all isomers of 2-methylbutane-1,2,3,4-tetrol has been reported, demonstrating the feasibility of such synthetic endeavors.[17][18]
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the asymmetric synthesis of a specific stereoisomer of 2-Methylbutane-1,2,3,4-tetrol.
V. Potential Applications in Drug Development and Research
The unique structural features of 2-Methylbutane-1,2,3,4-tetrol suggest several potential applications in the pharmaceutical and life sciences sectors.
-
Chiral Building Blocks : The densely functionalized and stereochemically rich structure of 2-Methylbutane-1,2,3,4-tetrol makes it an attractive chiral building block for the synthesis of more complex, biologically active molecules.[19][20] Its various stereoisomers could serve as scaffolds for the development of novel drug candidates.
-
Excipients in Drug Formulation : Polyols are commonly used as excipients in pharmaceutical formulations due to their stabilizing and solubilizing properties. The high water solubility and potential for hydrogen bonding of 2-Methylbutane-1,2,3,4-tetrol could make it a useful component in liquid or solid dosage forms.
-
Probes for Biological Systems : As an analog of endogenous polyols, 2-Methylbutane-1,2,3,4-tetrol could be used as a chemical probe to study enzymes and metabolic pathways involved in polyol metabolism. Dysregulation of the polyol pathway is implicated in various diseases, including diabetic complications.[1]
-
Potential Biological Activity : While no specific biological activities have been extensively reported for 2-Methylbutane-1,2,3,4-tetrol, other tetrols have shown a range of biological effects, including anti-inflammatory properties.[21][22] Screening the different stereoisomers of 2-Methylbutane-1,2,3,4-tetrol for various biological activities could be a promising area of research. For instance, tetrazole-containing compounds, which are structurally distinct but also nitrogen-rich heterocycles, exhibit a wide array of pharmacological activities.[23][24]
VI. Experimental Protocols for Characterization
For researchers who have synthesized or isolated 2-Methylbutane-1,2,3,4-tetrol, a rigorous characterization protocol is essential.
Protocol 1: Purification and Structural Verification
-
Initial Purification :
-
Crude product should be purified using column chromatography on silica gel.
-
A polar solvent system, such as a gradient of methanol in dichloromethane, is likely to be effective.
-
Monitor fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
-
Purity Assessment :
-
Structural Elucidation :
-
Obtain high-resolution ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the atoms.
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Obtain an IR spectrum to confirm the presence of hydroxyl groups.
-
Diagram: Characterization Workflow
Caption: A streamlined workflow for the purification and characterization of 2-Methylbutane-1,2,3,4-tetrol.
VII. Conclusion and Future Directions
2-Methylbutane-1,2,3,4-tetrol represents an intriguing yet under-explored molecule with significant potential. Its stereochemical complexity, coupled with the inherent properties of polyols, makes it a compelling target for further investigation. Future research should focus on:
-
Stereoselective Synthesis : The development of efficient and scalable synthetic routes to access all eight stereoisomers in high purity is paramount.
-
Comprehensive Characterization : A full experimental characterization of the physicochemical and spectroscopic properties of each stereoisomer is needed.
-
Biological Screening : A systematic evaluation of the biological activities of the individual stereoisomers could uncover novel therapeutic leads or valuable research tools.
-
Applications in Materials Science : The potential of 2-Methylbutane-1,2,3,4-tetrol as a monomer or cross-linking agent in the synthesis of novel bio-based polymers could be explored.[26][27]
By building upon the foundational knowledge and predictive insights presented in this guide, the scientific community can begin to unlock the full potential of this unique polyol and its derivatives.
References
-
Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. PubMed. Available from: [Link]
-
Ion−Molecule Reactions for the Characterization of Polyols and Polyol Mixtures by ESI/FT-ICR Mass Spectrometry. Analytical Chemistry - ACS Publications. Available from: [Link]
-
Recent advances in the total synthesis of polyhydroxylated alkaloids via chiral oxazines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Determination of polyols in serum by selected ion monitoring. PubMed. Available from: [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available from: [Link]
- The structures of the four stereoisomers of 2-methyltetrol (1): 2-C-methyl-D-erythritol [(2S,3R). ResearchGate. Available from: https://www.researchgate.net/figure/The-structures-of-the-four-stereoisomers-of-2-methyltetrol-1-2-C-methyl-D-erythritol_fig1_262791845
-
IR - Sadtler Polyols. Wiley Science Solutions. Available from: [Link]
-
2-Methyl-1,2,3,4-butanetetrol. PubChem. Available from: [Link]
-
Chemo-Enzymatic Synthesis of All Isomers of 2-Methylbutane-1,2,3,4-tetraol – Important Contributors to Atmospheric Aerosols. ResearchGate. Available from: [Link]
-
FT-IR spectra of polyols. (for polyol ID refer to Table 1). ResearchGate. Available from: [Link]
-
Novel components of the human metabolome: the identification, characterization and anti-inflammatory activity of two 5-androstene tetrols. PubMed. Available from: [Link]
-
(3S)-2-methylbutane-1,2,3,4-tetrol. PubChem. Available from: [Link]
-
(2R,3R)-2-methylbutane-1,2,3,4-tetrol. PubChem. Available from: [Link]
-
Morphology and Physicochemical Properties of Branched Polyurethane/Biopolymer Blends. MDPI. Available from: [Link]
-
Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations. PMC. Available from: [Link]
-
Polyhydroxylated seven-membered chiral building blocks. Asymmetric synthesis of compactin analogs. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Biological Activities and Crystal Structure Determination of trans, trans-Cyclohexane-1,2,4,5-tetrol Monohydrate from Pseuduvaria phuyensis (R.M.K. Saunders). Preprints.org. Available from: [Link]
-
Sugars 1H/13C NMR spectroscopy. Gagné Group. Available from: [Link]
-
Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Growing Science. Available from: [Link]
-
Tetritol. Solubility of Things. Available from: [Link]
-
Synthesis of 2-C-methyl-D-erythritol and 2-C-methyl-L-threitol; determination of the absolute configuration of 2-C-methyl-1,2,3,4-butanetetrol isolated. ResearchGate. Available from: [Link]
-
Physicochemical characterization of branched chain polymeric polypeptide carriers based on a poly-lysine backbone. PubMed. Available from: [Link]
-
Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. Available from: [Link]
-
Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry. SpringerLink. Available from: [Link]
-
2-methylbutane-1,2,3,4-tetrol. Pharmaffiliates. Available from: [Link]
-
A Practical Way to Synthesize Chiral Fluoro-Containing polyhydro-2H-chromenes From Monoterpenoids. PubMed. Available from: [Link]
-
Illustration of the isomers of butane-1,2,3,4-tetrol using the 2D... ResearchGate. Available from: [Link]
- HPLC analysis of sugars and sugar alcohols. Google Patents.
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available from: [Link]
-
Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study. RSC Publishing. Available from: [Link]
-
Quantitative NMR Spectroscopy – Alcoholic, Non-Alcoholic and Low-Alcohol Beverages – Quality Control and Nutritional Labeling. panic nmr. Available from: [Link]
-
Synthesis Of 2-Methylbutane Report. Bartleby.com. Available from: [Link]
-
Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties. MDPI. Available from: [Link]
-
Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris. Available from: [Link]
-
(3S)-2-methylbutane-1,2,3,4-tetrol. Phytochemical. Available from: [Link]
Sources
- 1. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. 2-Methyl-1,2,3,4-butanetetrol | C5H12O4 | CID 6451933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. (3S)-2-methylbutane-1,2,3,4-tetrol | C5H12O4 | CID 53481015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2R,3R)-2-methylbutane-1,2,3,4-tetrol | C5H12O4 | CID 11309539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. growingscience.com [growingscience.com]
- 13. Synthesis Of 2-Methylbutane Report - 886 Words | Bartleby [bartleby.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel components of the human metabolome: the identification, characterization and anti-inflammatory activity of two 5-androstene tetrols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties [mdpi.com]
